4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
Description
4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a fused heterocyclic compound featuring a pyrimidine ring fused to an indazole core, with a methyl group at the 4-position.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-7-12-11-9-4-2-3-5-10(9)13-14(8)11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
CGDBNIFQKFAPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C3C=CC=CC3=NN12 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminoindazole Derivatives with β-Dicarbonyl Compounds
The core pyrimido[1,2-b]indazole scaffold is commonly synthesized via cyclocondensation of 3-aminoindazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate or its trifluoromethylated analogs.
- Typical Procedure:
The reaction involves mixing 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in a solvent system such as methanol combined with a catalytic amount of polyphosphoric acid (H₃PO₄). The mixture is refluxed under inert atmosphere (argon) for 24 hours to promote cyclization and condensation, forming the pyrimido[1,2-b]indazole-4-one core structure.- Using methanol alone leads to low conversion and yield (~27% yield, 36% conversion after 72 h).
- Methanol combined with phosphoric acid improves conversion and yield significantly (up to 78% conversion and 39% yield after 24 h).
- The crude product is isolated by filtration after solvent removal and washing with diethyl ether.
(Based on)
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Methanol + H₃PO₄ (4/1) | 78% conversion, 39% yield |
| Temperature | Reflux | 24 hours |
| Atmosphere | Argon | Prevents oxidation |
| Product Isolation | Filtration after solvent removal | Pure pyrimidoindazole derivative |
Chlorination of the Pyrimidone Intermediate
To functionalize the pyrimido[1,2-b]indazole core at the 4-position, chlorination is performed using phosphorus oxychloride (POCl₃) .
- Procedure:
The pyrimido[1,2-b]indazole-4-one derivative is refluxed with an excess of POCl₃ for about 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, excess POCl₃ is removed under vacuum, and the reaction mixture is quenched with water. The chlorinated product is extracted with dichloromethane, dried over anhydrous magnesium sulfate, filtered, and purified by silica gel chromatography.
| Parameter | Condition | Outcome |
|---|---|---|
| Reagent | POCl₃ (phosphorus oxychloride) | Chlorination at C-4 position |
| Temperature | Reflux (~100 °C) | 3 hours |
| Work-up | Quenching with water, extraction with DCM | Purification by chromatography |
| Yield Range | 70–98% | High yields for various derivatives |
Amination and Substitution at the 4-Position
The 4-chloro derivative serves as a versatile intermediate for nucleophilic substitution reactions with various amines to introduce diverse substituents at the 4-position.
- Typical Amination Procedure:
The 4-chloro-pyrimido[1,2-b]indazole derivative is reacted with primary or secondary amines (e.g., methylamine, n-propylamine, benzylamine, morpholine, pyrrolidine) in a suitable solvent such as tetrahydrofuran (THF) or methanol. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can be used as bases to facilitate substitution.
| Amine Nucleophile | Base Used | Yield (%) |
|---|---|---|
| Methylamine | None or Et₃N | Up to 97% |
| n-Propylamine | Et₃N | 52% |
| Benzylamine | Et₃N | 62% |
| Morpholine | Et₃N | 60% |
| Pyrrolidine | K₂CO₃ | 55% |
Alternative Synthetic Routes and Functionalizations
Fragment-based synthesis and Suzuki–Miyaura coupling:
Some studies report the use of Suzuki–Miyaura cross-coupling reactions on halogenated pyrimido[1,2-b]indazole intermediates to introduce aryl groups at specific positions, expanding chemical diversity.
(Based on)Cyclocondensation with aminoguanidine and succinic anhydride:
Alternative routes involve forming triazolopyrimidine intermediates followed by condensation with acetylacetone and aminoindazole derivatives to build the core structure.
(Based on)
Summary Table of Key Preparation Steps for 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
| Step No. | Reaction Type | Reagents & Conditions | Key Outcome | Yield Range |
|---|---|---|---|---|
| 1 | Cyclocondensation | 3-Aminoindazole + ethyl 4,4,4-trifluoroacetoacetate, MeOH/H₃PO₄ reflux 24 h | Formation of pyrimido[1,2-b]indazole-4-one core | 27–78% (improved with acid) |
| 2 | Chlorination | POCl₃ reflux 3 h | 4-Chloro-pyrimido[1,2-b]indazole derivative | 70–98% |
| 3 | Amination/Substitution | Amines (methylamine, etc.), Et₃N or K₂CO₃, RT or mild heat | 4-Amino substituted derivatives | 52–97% |
| 4 | Cross-coupling (optional) | Suzuki–Miyaura coupling on halogenated intermediates | Introduction of aryl substituents | Variable |
Research Findings and Notes
- The use of mixed solvent systems with acid catalysts significantly improves the yield and conversion of the cyclocondensation step compared to using methanol alone.
- Chlorination with POCl₃ is a robust and high-yielding method to activate the 4-position for further nucleophilic substitution.
- Amination reactions proceed efficiently with both primary and secondary amines, enabling the synthesis of a diverse library of substituted pyrimido[1,2-b]indazoles.
- The synthetic routes allow for gram-scale preparation with reproducible yields, suitable for further medicinal chemistry applications.
- NMR (¹H, ¹³C, ¹⁹F), HRMS, and TLC are routinely used to monitor reaction progress and confirm product structures. (Based on comprehensive data from)
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Synthesis of Derivatives
Recent studies have focused on synthesizing various derivatives of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole to enhance its biological activity. For instance, a series of trifluoromethylated pyrimido[1,2-b]indazole derivatives were synthesized with excellent yields through simple condensation reactions. These derivatives serve as building blocks for creating a diverse library of compounds with potential pharmacological applications .
Antimicrobial Properties
Research has indicated that pyrimido[1,2-b]indazole derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against pathogenic microorganisms and found that certain compounds demonstrated potent activity against both bacterial and fungal strains. For example, specific derivatives showed effectiveness comparable to standard antimicrobial agents like metronidazole .
Anti-inflammatory Effects
In addition to antimicrobial properties, some derivatives have been investigated for their anti-inflammatory effects. Compounds derived from this compound displayed inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests their potential use in treating inflammatory diseases .
Phosphodiesterase Inhibition
Another significant application of pyrimido[1,2-b]indazole derivatives is their role as phosphodiesterase inhibitors. A study highlighted the identification of these compounds as potent inhibitors of phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders. The structure-activity relationship analysis revealed that specific substitutions at the 4-position of the pyrimidoindazole ring significantly affected inhibitory potency .
Therapeutic Potential
The diverse biological activities of this compound derivatives suggest their potential therapeutic applications:
- Antimicrobial Agents : Due to their effectiveness against a range of pathogens.
- Anti-inflammatory Drugs : For conditions characterized by excessive inflammation.
- Neurological Therapies : As PDE10A inhibitors for treating disorders like schizophrenia and Huntington's disease.
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death .
Comparison with Similar Compounds
Trifluoromethylated Derivatives
Example Compounds :
- 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (3a)
- 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole (4a)
Synthesis: Trifluoromethylated derivatives are synthesized via cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate, followed by functionalization using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) reactions . Yields range from 46% to 93%, depending on substituents and reaction conditions (e.g., PdCl₂(PPh₃)₂ catalysis) .
Key Differences :
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences π-electron delocalization compared to the electron-donating methyl group .
- Reactivity : The C-4 chlorine in 3a–h derivatives enables further functionalization (e.g., aryl coupling), whereas the 4-methyl group may limit such reactivity .
Physical Properties :
*Predicted based on analogous syntheses.
Pyridyl- and Indoleninyl-Substituted Derivatives
Example Compounds :
- 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (1b)
- 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (1c)
Synthesis: These derivatives are prepared via condensation of 1,3-dialdehydes with 3-aminoindazoles, yielding products with extended π-systems. Crystallographic data confirm significant π-electron delocalization and intermolecular interactions (e.g., N–H⋯N, π-π stacking) .
Key Differences :
- Substituent Effects : Pyridyl groups introduce basic nitrogen atoms, enabling coordination to metal catalysts or hydrogen bonding, unlike the inert methyl group.
- Molecular Packing : Pyridyl substituents promote 3D architectures via C–H⋯N/O interactions, whereas methyl groups may favor hydrophobic interactions .
Aryl-Substituted Derivatives
Example Compounds :
- 4-(2-Phenylpyrimido[1,2-b]indazol-4-yl)benzonitrile (4i)
- 4-(4-Nitrophenyl)-2-phenylpyrimido[1,2-b]indazole (4j)
Synthesis: Aryl groups are introduced via Suzuki-Miyaura coupling, achieving yields up to 87%. Electron-withdrawing groups (e.g., nitro, cyano) enhance solubility and reactivity in SNAr reactions .
Key Differences :
- Polarity: Nitro and cyano substituents increase polarity and dipole moments compared to the nonpolar methyl group.
- Applications : Aryl derivatives exhibit tunable optical properties (e.g., fluorescence), whereas methylated analogs are less explored in this context .
Biological Activity
4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound belonging to the pyrimidoindazole family. Its unique structure, characterized by a fused pyrimidine and indazole ring system with a methyl group at the 4-position of the pyrimidine ring, contributes to its diverse biological activities. This article reviews the biological activities of this compound, including its antitumor effects, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C10H8N4
- Molecular Weight : 188.20 g/mol
- Structure : The compound features a fused pyrimidine and indazole structure, which is crucial for its biological interactions.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.7 | |
| A549 (Lung Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The compound's effectiveness against these pathogens highlights its potential as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies indicate that it may inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the anticancer effects of several derivatives of pyrimido[1,2-b]indazole. The researchers found that modifications at the 4-position significantly enhanced antitumor activity against several cancer cell lines. The study concluded that structural optimization could lead to more potent anticancer agents derived from this scaffold .
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial properties, derivatives of pyrimido[1,2-b]indazole were tested against a panel of bacterial strains. The results indicated that certain substitutions at the 2-position increased potency against resistant strains of bacteria . This research underscores the importance of chemical modifications in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
